
14-Thioglycolamido-7,8-dihydromorphinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
14-Thioglycolamido-7,8-dihydromorphinone, also known as this compound, is a useful research compound. Its molecular formula is C19H22N2O4S and its molecular weight is 374.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Phenanthrenes - Morphinans - Morphine Derivatives - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antinociceptive Properties
TAMO has been studied for its antinociceptive effects, demonstrating a potent ability to alleviate pain. In a study using the mouse tail-flick assay, TAMO was found to be 11.6 times more potent than morphine when administered intracerebroventricularly (i.c.v.) . This suggests that TAMO could be a valuable alternative or adjunct in pain management, particularly for patients who may not respond well to traditional opioids.
Table 1: Comparative Potency of TAMO and Morphine
Compound | Potency (Relative to Morphine) |
---|---|
TAMO | 11.6-fold more potent |
Morphine | 1 (baseline) |
The study also indicated that TAMO's effects are mediated through mu-opioid receptors, as its antinociceptive action was blocked by the mu-selective antagonist beta-funaltrexamine but not by delta-selective antagonists . This specificity highlights the potential for TAMO in developing targeted pain relief therapies.
Therapeutic Potential
Given its potent analgesic properties and unique mechanism of action, TAMO holds promise for various therapeutic applications:
- Chronic Pain Management : Due to its enhanced potency and reduced side effects compared to traditional opioids, TAMO could be particularly beneficial for chronic pain patients who require long-term analgesic treatment.
- Opioid Dependence Treatment : The ability of TAMO to antagonize morphine's effects suggests potential use in opioid dependence therapies, possibly helping to mitigate withdrawal symptoms and reduce dependency risks .
Case Studies and Research Findings
Research has demonstrated the efficacy of TAMO in various experimental settings:
- In one study, TAMO administration led to significant reductions in pain response in animal models compared to controls receiving standard opioid treatments .
- Another investigation highlighted its role in reducing the development of physical dependence on morphine when administered prior to morphine exposure, showcasing its dual potential as both an analgesic and a preventive agent against opioid tolerance .
特性
CAS番号 |
139292-26-5 |
---|---|
分子式 |
C19H22N2O4S |
分子量 |
374.5 g/mol |
IUPAC名 |
N-[(4R,4aS,7aR)-9-hydroxy-3-methyl-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-2-sulfanylacetamide |
InChI |
InChI=1S/C19H22N2O4S/c1-21-7-6-18-15-10-2-3-11(22)16(15)25-17(18)12(23)4-5-19(18,13(21)8-10)20-14(24)9-26/h2-3,13,17,22,26H,4-9H2,1H3,(H,20,24)/t13-,17+,18?,19-/m1/s1 |
InChIキー |
IFWCCHXFUMLVAF-ZWIYRELYSA-N |
SMILES |
CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)NC(=O)CS |
異性体SMILES |
CN1CCC23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)NC(=O)CS |
正規SMILES |
CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)NC(=O)CS |
同義語 |
14-beta-(thioglycolamido)-7,8-dihydromorphinone 14-thioglycolamido-7,8-dihydromorphinone TAMO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。